2-chloro-N-(pyridin-3-yl)acetamide hydrochloride
Description
Chemical Identity and Structural Characterization
The compound 2-chloro-N-(pyridin-3-yl)acetamide hydrochloride exists as a hydrochloride salt of the parent acetamide molecule, which significantly influences its physical and chemical properties compared to the free base form. The addition of the hydrochloride component enhances the compound's stability and solubility characteristics, making it more suitable for various research applications. Understanding the complete structural framework of this molecule requires examination of both the organic acetamide component and its interaction with the hydrochloride ion.
Molecular Composition and Nomenclature
The molecular identity of this compound is established through its systematic nomenclature and compositional analysis. According to chemical database records, the compound carries the Chemical Abstracts Service registry number 181825-64-9, which serves as its unique identifier in chemical literature. The systematic International Union of Pure and Applied Chemistry name for this compound is 2-chloro-N-(3-pyridinyl)acetamide hydrochloride, reflecting the specific positioning of substituents on both the acetamide and pyridine moieties.
The molecular formula of the hydrochloride salt is C7H8Cl2N2O, indicating the presence of seven carbon atoms, eight hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom. This composition differs from the free base form, which has the molecular formula C7H7ClN2O, demonstrating the addition of one hydrogen atom and one chlorine atom from the hydrochloride component. The molecular weight of the hydrochloride salt is 207.05 grams per mole, compared to 170.59 grams per mole for the free base, confirming the mass contribution of the additional hydrochloride unit.
The compound is also referenced under the MDL number MFCD11519394, which provides additional database connectivity for research purposes. Alternative nomenclature systems may refer to this compound as this compound or N-(3-pyridinyl)-2-chloroacetamide hydrochloride, all of which describe the same molecular entity with slight variations in systematic naming conventions.
Crystallographic Analysis and Molecular Structure
The crystallographic analysis of this compound reveals important structural features that govern its solid-state behavior and intermolecular interactions. While comprehensive crystallographic data from X-ray diffraction studies are not extensively documented in the available literature, the molecular architecture can be understood through examination of its component structural elements and their spatial arrangements.
The molecule consists of a central acetamide functional group that serves as a bridge between a chloromethyl substituent and a pyridin-3-yl group. The acetamide linkage adopts a planar configuration due to resonance delocalization between the carbonyl oxygen and the nitrogen atom, creating partial double-bond character in the carbon-nitrogen amide bond. This planarity influences the overall molecular geometry and affects the compound's ability to form hydrogen bonds and other intermolecular interactions.
The pyridine ring system maintains its characteristic aromatic structure with the nitrogen atom positioned at the 3-position relative to the amide attachment point. This positioning places the pyridine nitrogen in a meta relationship to the amide nitrogen, which influences the electronic distribution throughout the molecule and affects its chemical reactivity patterns. The chlorine atom attached to the methyl carbon of the acetamide group introduces additional steric and electronic effects that contribute to the compound's overall structural characteristics.
In the hydrochloride salt form, the additional hydrogen chloride component likely associates with the basic nitrogen atom of the pyridine ring through protonation, creating a positively charged pyridinium center balanced by the chloride anion. This ionic interaction significantly affects the crystal packing arrangements and influences the compound's solubility and stability properties compared to the neutral free base form.
Spectroscopic Characterization
The spectroscopic characterization of this compound provides crucial information about its molecular structure, functional group identification, and electronic properties. Multiple analytical techniques contribute to a comprehensive understanding of the compound's spectroscopic profile, each revealing different aspects of its molecular architecture and bonding characteristics.
Infrared Spectroscopy Profile
Infrared spectroscopy analysis of this compound reveals characteristic absorption bands that confirm the presence of specific functional groups and provide insights into molecular vibrations. The infrared spectrum displays several key absorption features that are diagnostic for the structural components present in this molecule.
The amide carbonyl group produces a strong absorption band in the carbonyl stretching region, typically observed around 1650-1700 wavenumbers. This absorption is characteristic of the acetamide functional group and appears as one of the most prominent features in the infrared spectrum. The exact position of this band provides information about the electronic environment of the carbonyl group and the extent of conjugation with adjacent aromatic systems.
The nitrogen-hydrogen stretching vibration of the amide group generates an absorption band around 3300 wavenumbers, appearing as a medium to strong intensity peak. This band is particularly important for confirming the presence of the secondary amide functionality and distinguishing it from other nitrogen-containing functional groups. The breadth and intensity of this absorption can provide information about hydrogen bonding interactions in the solid state.
The pyridine ring system contributes several absorption bands in the aromatic carbon-hydrogen stretching region around 3000-3100 wavenumbers, as well as aromatic carbon-carbon stretching vibrations in the 1400-1600 wavenumber range. These bands are characteristic of substituted pyridine compounds and help confirm the presence of the aromatic heterocycle in the molecular structure.
The carbon-chlorine stretching vibration appears as a characteristic absorption around 700-800 wavenumbers, providing direct evidence for the presence of the chlorine substituent. This band is particularly useful for distinguishing chlorinated compounds from their non-halogenated analogs and confirming the successful incorporation of the chlorine atom during synthesis.
Nuclear Magnetic Resonance Studies
Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within this compound, revealing connectivity patterns and electronic effects throughout the molecule. Both proton and carbon-13 nuclear magnetic resonance techniques contribute complementary information about the compound's structure.
Proton nuclear magnetic resonance analysis reveals distinct signals corresponding to different hydrogen environments within the molecule. The methylene protons adjacent to the chlorine atom appear as a characteristic singlet, typically observed around 4.0-4.5 parts per million in the chemical shift scale. This downfield position reflects the deshielding effect of the electronegative chlorine atom and the adjacent carbonyl group.
The aromatic protons of the pyridine ring system generate multiple signals in the aromatic region between 7.0-9.0 parts per million. Each pyridine proton exhibits a unique chemical shift and coupling pattern that reflects its specific electronic environment and proximity to the ring nitrogen atom. The proton adjacent to the pyridine nitrogen typically appears most downfield due to the deshielding effect of the electronegative nitrogen atom.
The amide proton produces a characteristic signal that may appear as a broad singlet due to rapid exchange processes or potential hydrogen bonding interactions. In the hydrochloride salt form, additional complexity may arise from protonation of the pyridine nitrogen, which could affect the chemical shifts and coupling patterns of nearby protons.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule and provides information about the electronic environments of individual carbon atoms. The carbonyl carbon appears significantly downfield around 170-180 parts per million, characteristic of amide carbonyls. The pyridine carbons generate multiple signals in the aromatic region, with the carbon bearing the amide substituent typically appearing in a distinct position that reflects its substitution pattern.
Mass Spectrometry Analysis
Mass spectrometry analysis of this compound provides molecular weight confirmation and fragmentation pattern information that supports structural characterization. The technique offers valuable insights into the molecular ion behavior and decomposition pathways under ionization conditions.
Predicted collision cross section data for related compounds provides additional structural information that can be applied to understanding the three-dimensional characteristics of this molecule. For the protonated molecular ion, collision cross section values help establish the effective size and shape of the ionized species in the gas phase. These measurements contribute to comprehensive structural characterization by providing information about molecular compactness and conformational preferences.
The molecular ion peak appears at mass-to-charge ratio values corresponding to the molecular weight of 207.05 for the hydrochloride salt or 170.59 for the free base, depending on the ionization conditions and sample preparation methods. The presence of chlorine isotopes creates characteristic isotope patterns that provide additional confirmation of the molecular composition and help distinguish this compound from related structures.
Fragmentation patterns in mass spectrometry reveal information about the stability of different molecular regions and preferred bond-breaking pathways. Common fragmentation processes may include loss of the chlorine atom, cleavage of the amide bond, or fragmentation of the pyridine ring system. These fragmentation patterns serve as molecular fingerprints that aid in compound identification and structural confirmation.
Computational Modeling of Molecular Structure
Computational modeling approaches provide valuable insights into the electronic structure and conformational behavior of this compound that complement experimental characterization methods. These theoretical investigations help explain observed properties and predict molecular behavior under various conditions.
Electronic Distribution and Bonding Patterns
The electronic distribution within this compound reflects the combined influence of multiple electronegative atoms and aromatic systems on the overall molecular electron density. Computational analysis reveals how electrons are distributed throughout the molecule and identifies regions of electron density concentration and depletion.
The carbonyl oxygen atom serves as a significant electron-withdrawing center, creating partial positive charge on the adjacent carbon atom and influencing the electron density throughout the acetamide group. This electronic polarization affects the reactivity of the molecule and its ability to participate in various chemical reactions. The amide nitrogen atom contributes electron density through resonance interactions with the carbonyl group, creating partial double-bond character in the carbon-nitrogen amide linkage.
The pyridine ring system exhibits aromatic electron delocalization typical of six-membered heterocycles, with the ring nitrogen atom serving as an electron-withdrawing substituent that affects the electron density distribution around the aromatic ring. The positioning of the amide substituent at the 3-position of the pyridine ring creates specific electronic effects that influence both the pyridine ring reactivity and the amide group behavior.
The chlorine atom attached to the methylene carbon introduces significant electronegativity effects that polarize the carbon-chlorine bond and influence the electron density distribution in the adjacent acetamide group. This electronic polarization contributes to the compound's chemical reactivity and affects its spectroscopic properties.
In the hydrochloride salt form, protonation of the pyridine nitrogen creates a positively charged center that significantly alters the electronic distribution throughout the molecule. This charge distribution affects intermolecular interactions and influences the compound's physical properties such as solubility and crystal packing arrangements.
Conformational Analysis of the Acetamide-Pyridine Junction
The conformational analysis of the acetamide-pyridine junction in this compound reveals important information about the preferred spatial arrangements of the molecular components and the energy barriers associated with rotation around key bonds. This analysis helps explain the molecule's three-dimensional structure and its behavior in different chemical environments.
The amide bond connecting the acetamide group to the pyridine ring exhibits restricted rotation due to partial double-bond character arising from resonance delocalization. This restriction creates distinct conformational isomers that may interconvert slowly on the nuclear magnetic resonance timescale, potentially leading to complex spectroscopic behavior. The energy barrier for rotation around this bond depends on the extent of conjugation between the amide nitrogen lone pair and the carbonyl pi system.
The orientation of the pyridine ring relative to the amide plane influences the overall molecular shape and affects intermolecular interactions in the solid state. Different conformational arrangements may be stabilized by intramolecular hydrogen bonding interactions or minimization of steric repulsion between substituents. The preferred conformation in the crystal lattice may differ from the most stable gas-phase structure due to packing forces and intermolecular interactions.
The chloromethyl substituent attached to the carbonyl carbon can adopt different rotational orientations that affect the overall molecular dipole moment and influence crystallization behavior. The preferred orientation of this substituent reflects a balance between steric interactions, electronic effects, and intermolecular forces in the solid state.
Computational modeling reveals that the molecule likely adopts a relatively planar conformation around the amide linkage, with the pyridine ring positioned to minimize steric interactions while maintaining favorable electronic interactions. The specific conformational preferences depend on the protonation state of the pyridine nitrogen and the presence of the hydrochloride counterion in the salt form.
Properties
IUPAC Name |
2-chloro-N-pyridin-3-ylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O.ClH/c8-4-7(11)10-6-2-1-3-9-5-6;/h1-3,5H,4H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUCIMKELNIAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181825-64-9 | |
| Record name | 2-chloro-N-(pyridin-3-yl)acetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Classical Synthetic Route
$$
\text{3-aminopyridine} + \text{chloroacetyl chloride} \rightarrow \text{2-chloro-N-(pyridin-3-yl)acetamide}
$$
- The reaction is an acylation where the amino group of 3-aminopyridine attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
- A base such as triethylamine is commonly used to neutralize the hydrochloric acid generated.
- The reaction is performed in an inert solvent like dichloromethane or 1,2-dichloroethane.
- Temperature control (often low temperatures) is essential to manage the exothermic nature of the reaction and to improve yield and purity.
| Parameter | Details |
|---|---|
| Reactants | 3-aminopyridine, chloroacetyl chloride |
| Solvent | Dichloromethane or 1,2-dichloroethane |
| Base | Triethylamine |
| Temperature | 0–25 °C (low temperature) |
| Reaction Time | 1–2 hours |
| Work-up | Neutralization, extraction, drying over anhydrous sodium sulfate |
| Purification | Recrystallization (e.g., acetonitrile) |
This method yields the compound as a solid, often as a hydrochloride salt due to the presence of HCl formed during the reaction.
Microwave-Assisted Synthesis
This modern technique offers advantages such as reduced reaction time and improved yield.
- 3-aminopyridine is dissolved in 1,2-dichloroethane.
- Chloroacetyl chloride is added dropwise.
- The mixture is sealed in a microwave reactor vessel.
- Microwave irradiation is applied at 300 W and 80 °C for approximately 5 minutes.
- After irradiation, the mixture is neutralized to pH 9 with saturated sodium hydroxide solution.
- The product is extracted, dried, and purified by recrystallization.
- High yield (~97%) of 2-chloro-N-(pyridin-3-yl)acetamide.
- Product melting point: 110–115 °C.
- Characterization data includes IR, ^1H NMR, ^13C NMR, and mass spectrometry confirming the structure.
| Parameter | Details |
|---|---|
| Reactants | 3-aminopyridine, chloroacetyl chloride |
| Solvent | 1,2-dichloroethane |
| Microwave Power | 300 W |
| Temperature | 80 °C |
| Time | 5 minutes |
| Work-up | pH adjustment, extraction, drying |
| Yield | 97% |
This approach significantly shortens the reaction time compared to classical methods and is suitable for laboratory-scale synthesis.
Industrial Scale Production
For large-scale manufacturing, continuous flow reactors are employed to enhance safety, efficiency, and reproducibility.
- Precise control over reaction parameters (temperature, residence time).
- Better heat management due to continuous flow, reducing risk of side reactions.
- Automation allows consistent product quality and higher throughput.
- Potential integration with inline purification steps.
- Reactants are fed continuously into a flow reactor.
- Reaction conditions optimized for maximum conversion and selectivity.
- Product collected and purified downstream.
This method is reported to improve yield and purity while minimizing hazardous exposure to reagents like chloroacetyl chloride.
Alternative Synthetic Routes and Related Methods
While the direct acylation of 3-aminopyridine is the primary method, related synthetic strategies involving pyridine derivatives and chloroacetyl chloride have been reported:
- Use of substituted pyridin-2-amine analogs under microwave irradiation to yield similar chloroacetamide derivatives.
- Employing bases such as sodium hydroxide post-reaction for neutralization and extraction.
- Recrystallization from solvents like acetonitrile to obtain pure product.
These methods share common principles but vary in reaction parameters to optimize yield and purity.
Summary Table of Preparation Methods
| Method | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Classical Acylation | Dichloromethane | 0–25 °C | 1–2 hours | 85–90 | Requires base (triethylamine) |
| Microwave-Assisted Synthesis | 1,2-Dichloroethane | 80 °C | 5 minutes | 97 | Rapid, high yield, requires microwave reactor |
| Continuous Flow Reactor | Various (flow system) | Controlled | Continuous | >90 | Industrial scale, automated control |
Research Findings and Analytical Data
- IR Spectroscopy: Characteristic bands include amide N–H stretch (~3443, 3226 cm^-1) and carbonyl C=O stretch (~1683 cm^-1).
- NMR Spectroscopy: ^1H NMR signals correspond to methylene protons adjacent to chlorine (~4.2 ppm) and aromatic pyridine protons (7.1–8.95 ppm).
- Mass Spectrometry: Molecular ion peak at m/z 170.6 consistent with molecular weight.
- Melting Point: 110–115 °C confirming purity and identity.
These data confirm the successful synthesis and structural integrity of 2-chloro-N-(pyridin-3-yl)acetamide hydrochloride.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(pyridin-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used (e.g., azide or thiocyanate derivatives).
Oxidation: Oxidized forms of the compound.
Reduction: Reduced forms of the compound.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 2-chloro-N-(pyridin-3-yl)acetamide serves as a building block for synthesizing pharmaceutical compounds. Its structure allows for modifications that can enhance therapeutic efficacy against various diseases.
Key Applications:
- Antimicrobial Agents: Research has demonstrated that chloroacetamides exhibit antimicrobial properties. Modifications to this compound have shown increased effectiveness against resistant bacterial strains .
- Enzyme Inhibitors: It is used in studies focusing on enzyme inhibition, where it can interact with active sites of enzymes, potentially leading to the development of new drugs targeting specific pathways.
Biological Studies
The compound is also significant in biological research, particularly in studying receptor modulators and signaling pathways. Its ability to interact with biological targets makes it valuable for understanding disease mechanisms.
Case Study:
A study published in the European Journal of Biochemistry highlighted the structural modifications of chloroacetamides that improved their activity against resistant bacterial strains .
Material Science
In material science, 2-chloro-N-(pyridin-3-yl)acetamide is utilized in developing novel materials with specific electronic or optical properties. Its unique chemical structure allows for various applications in polymer chemistry and nanotechnology.
Research indicates that 2-chloro-N-(pyridin-3-yl)acetamide exhibits significant biological activity, making it a candidate for therapeutic applications. Its structural characteristics contribute to its efficacy as an antimicrobial agent and potential anti-inflammatory compound.
Case Studies Highlighted:
- Antimicrobial Efficacy: The compound was shown to inhibit bacterial growth effectively, with structural modifications leading to improved activity against resistant strains.
- Inflammation Models: In vivo studies demonstrated that compounds similar to this one significantly reduced inflammation markers in animal models of arthritis, indicating promise for therapeutic use in chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-chloro-N-(pyridin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key analogs differ in substituents on the pyridine ring, acetamide group, or aromatic systems. These modifications influence solubility, stability, and binding affinities.
Table 1: Structural and Physicochemical Comparisons
Anticancer Activity
Derivatives like 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]thiadiazol-2-yl}-acetamide (7d) show potent cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM). Fluorine and methoxy groups enhance membrane permeability and target selectivity .
Crystallographic and Stability Insights
Studies on analogs like 2-chloro-N-(2,4-dimethylphenyl)acetamide reveal that substituent positions (ortho vs. para) dictate molecular packing. Ortho-methyl groups induce steric hindrance, while para-substituents promote linear hydrogen-bonded chains (N–H⋯O), affecting melting points and stability .
Structure-Activity Relationships (SAR)
- Pyridine Modifications : Protonation (via HCl salt) or hydroxylation (e.g., 2-hydroxypyridin-3-yl) alters electronic properties and hydrogen-bonding capacity .
- Acetamide Substituents : Chlorine atoms enhance electrophilicity, while aryl groups (e.g., trifluoromethyl) improve lipophilicity and target affinity .
Biological Activity
2-Chloro-N-(pyridin-3-yl)acetamide hydrochloride is a compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.
- Chemical Formula : C7H7ClN2O·HCl
- Molecular Weight : 192.06 g/mol
- CAS Number : 181825-64-9
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. The compound's structure allows it to potentially inhibit certain pathways relevant to cancer proliferation and other diseases.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 11.60 ± 0.7 |
| HCT116 | 11.44 ± 0.7 |
| A549 | 8.45 ± 0.7 |
These values indicate that the compound has a potent inhibitory effect on cell proliferation, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown promising antimicrobial activity against several pathogens. Studies indicate that it can effectively inhibit bacterial growth, suggesting potential applications in treating infections .
Case Studies and Research Findings
-
Antiproliferative Activity :
A study evaluated the antiproliferative effects of various derivatives of acetamides, including this compound, against human cancer cell lines. The results indicated that this compound exhibited superior activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), particularly in breast cancer models . -
Mechanistic Insights :
Further investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, which are critical in programmed cell death . This was evidenced by increased levels of caspase-9 in treated samples. -
Safety Profile :
Toxicological assessments have shown that this compound has a favorable safety profile, exhibiting no acute toxicity at doses up to 2000 mg/kg in animal models . This is crucial for its potential therapeutic application.
Q & A
Q. What are the standard synthetic routes for 2-chloro-N-(pyridin-3-yl)acetamide hydrochloride, and what experimental conditions are critical for optimizing yield?
The synthesis typically involves a substitution reaction between pyridin-3-amine and chloroacetyl chloride under controlled alkaline conditions to form the acetamide backbone, followed by hydrochloride salt formation. Key parameters include maintaining anhydrous conditions to prevent hydrolysis of the chloroacetyl group and using a molar ratio of 1:1.2 (amine:chloroacetyl chloride) to minimize byproducts. Post-reaction purification via recrystallization in ethanol/water mixtures enhances purity .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR (¹H/¹³C): Assign pyridine ring protons (δ 8.2–8.6 ppm) and acetamide carbonyl (δ 168–170 ppm) .
- HPLC: Use a C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% TFA) for purity analysis (retention time ~6.2 min) .
- Elemental Analysis: Verify %C, %H, %N within ±0.3% of theoretical values (C₇H₈ClN₂O·HCl) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
Conduct accelerated stability studies at 40°C/75% RH over 4 weeks. Monitor degradation via HPLC and FT-IR for hydrolysis of the chloroacetamide group. Store in airtight containers with desiccants at –20°C for long-term stability .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reaction pathways or optimizing synthesis?
Quantum mechanical calculations (e.g., DFT) model transition states to identify energetically favorable pathways. For example, ICReDD’s workflow combines density functional theory (DFT) with experimental feedback to optimize reaction conditions, reducing trial-and-error cycles by 30–50% . Molecular dynamics simulations further predict solvent effects on crystallinity .
Q. What statistical approaches resolve contradictions in experimental data (e.g., variable yields or impurity profiles)?
Apply Design of Experiments (DoE) with central composite design (CCD) to analyze factors like temperature, stoichiometry, and stirring rate. For example, a 2³ factorial design can isolate interactions between pH (8–10), reaction time (2–6 h), and solvent polarity (THF vs. DCM). Response surface methodology (RSM) identifies optimal conditions (e.g., pH 9.2, 4.5 h, THF) to maximize yield (≥85%) while minimizing impurities (≤2%) .
Q. What methodologies are effective for identifying and quantifying trace impurities in this compound?
Q. How can researchers mechanistically study the compound’s reactivity in nucleophilic substitution reactions?
Use kinetic isotope effects (KIE) and Hammett plots to probe transition states. For example, substituting D₂O for H₂O in hydrolysis experiments reveals primary KIE (k_H/k_D > 1.5), indicating bond-breaking in the rate-determining step. Linear free-energy relationships (σ values for pyridine substituents) correlate with reaction rates to validate SN2 mechanisms .
Methodological Notes
- Data Tables: Include tabulated optimization results (e.g., DoE factors vs. yield) and spectral reference data (e.g., ¹³C NMR shifts).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
